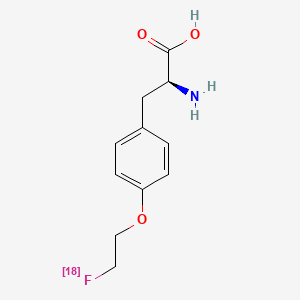

(18F)fluoroethyltyrosine

Descripción general

Descripción

FET F-18 is under investigation in clinical trial NCT01756352 (FET-PET for Evaluation of Response of Recurrent GBM to Avastin).

F-18 Fluoroethyltyrosine is an amino acid analog radiolabeled with fluorine F 18, a positron emitting isotope, used as a tracer in positron emission tomography (PET). Reflecting the increased amino acid transport capacity of tumor cells, F-18 fluroethyltyrosine (F-18 FET) is actively taken up in tumor cells via the amino acid transport system, but is neither incorporated into proteins nor readily degraded, resulting in high intracellular concentrations of this imaging agent. Radiolabeled amino acid-based agents are useful in PET brain tumor imaging because F-18 fluoro-deoxyglucose (F-18 FDG), commonly used in PET tumor imaging, is relatively insensitive for detecting tumors in the brain due to high levels of glycolytic metabolism in the normal cortex and to a lesser extent in white matter.

Actividad Biológica

(18F)fluoroethyltyrosine (18F-FET) is a radiopharmaceutical agent primarily used in positron emission tomography (PET) imaging, particularly for brain tumors. Its biological activity is characterized by its uptake in tumor cells, which is influenced by various factors including amino acid transport mechanisms and tumor microenvironment. This article explores the biological activity of 18F-FET based on recent research findings, case studies, and clinical applications.

18F-FET is an amino acid analog that is preferentially taken up by malignant cells due to the overexpression of L-amino acid transporters (LAT1 and LAT2). This uptake occurs independently of blood-brain barrier (BBB) disruption, allowing for effective imaging of gliomas and other brain lesions. The compound's accumulation in tumor cells correlates with several biological markers, including:

- Tumor cell density

- Proliferation rates

- Microvascular density

- Neoangiogenesis

These factors are critical in assessing tumor aggressiveness and treatment response.

Diagnostic Utility

Several studies have demonstrated the diagnostic efficacy of 18F-FET PET in differentiating between tumor progression and treatment-related changes. For instance, a study involving 393 patients with various brain lesions showed that 18F-FET uptake was significantly associated with glioma histology, with uptakes observed in 80% of WHO grade I, 79% grade II, 92% grade III, and 100% grade IV tumors . The maximum lesion-to-brain ratios (LBRs) were calculated to assess the diagnostic accuracy against MRI contrast enhancement.

Case Studies

- Multiple Myeloma : A preliminary study analyzed the metabolism of 18F-FET in patients with multiple myeloma. The study found that 18F-FET was taken up by myeloma cell lines and could be useful for visualizing plasma cell mass during treatment evaluation . The mean standardized uptake value (SUVmax) for focal osteolytic lesions was reported as 3.45, indicating significant metabolic activity compared to background tissues.

- Glioma Monitoring : In another case series focusing on glioma patients post-treatment, 18F-FET PET was utilized to differentiate true progression from pseudoprogression. The results indicated that combining visual analysis with radiomics improved diagnostic accuracy .

Summary of Research Findings

Aplicaciones Científicas De Investigación

Brain Tumor Diagnosis

18F-FET PET imaging is particularly valuable in diagnosing brain tumors, including gliomas and brain metastases. Studies have shown that it provides superior contrast and differentiation between tumor and healthy brain tissue compared to other tracers like carbon-11 methionine .

Case Study: Diagnostic Performance

A systematic review assessed the diagnostic performance of 18F-FET PET in patients with suspected primary brain tumors. The results indicated that 18F-FET PET effectively differentiates between tumor recurrence and treatment-related changes, enhancing clinical decision-making .

Treatment Monitoring

The tracer's ability to monitor treatment response is significant. In a study involving patients with glioblastoma, 18F-FET uptake correlated with tumor vascularization and amino acid transporter expression, allowing clinicians to evaluate therapeutic efficacy over time .

Table: Correlation of 18F-FET Uptake with Tumor Characteristics

| Parameter | Correlation Coefficient (r) | Significance (p-value) |

|---|---|---|

| SLC7A5 (amino acid transporter) | 0.494 | 0.001 |

| CD31 (vascularization) | -0.350 | 0.031 |

| CA-IX (hypoxia) | 0.394 | 0.009 |

Differentiation of Tumor Types

18F-FET PET has demonstrated efficacy in distinguishing between neoplastic and non-neoplastic lesions, particularly in complex cases where MRI results are ambiguous . This capability is crucial for guiding biopsy decisions and treatment planning.

Case Study: Distinguishing Tumor from Inflammation

In a clinical scenario where a patient presented with a lesion that could either be a tumor or an inflammatory process, 18F-FET PET provided critical diagnostic information that influenced the treatment approach .

Preclinical Research

Animal studies have shown high uptake of 18F-FET in gliomas, establishing its utility as a reliable imaging agent for preclinical research on brain tumors . These studies support its role in evaluating new therapeutic strategies before clinical application.

Propiedades

Número CAS |

178433-03-9 |

|---|---|

Fórmula molecular |

C11H14FNO3 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-(2-(18F)fluoranylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1/i12-1 |

Clave InChI |

QZZYPHBVOQMBAT-LRAGLOQXSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCF |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC[18F] |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)OCCF |

Apariencia |

Solid powder |

Key on ui other cas no. |

178433-03-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((18)F)FET (18F)fluoroethyltyrosine 18F-fluoroethyl-L-tyrosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.